molecular formula C12H16O B075829 3,3-Dimethyl-4-phenylbutan-2-one CAS No. 13705-37-8

3,3-Dimethyl-4-phenylbutan-2-one

Cat. No. B075829
CAS RN: 13705-37-8
M. Wt: 176.25 g/mol
InChI Key: UBNAVIPKORDBNB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-phenylbutan-2-one, also known as diisopropylphenylacetone, is a ketone compound that is commonly used in organic chemistry synthesis. This compound is known for its unique chemical structure and has been widely studied for its potential applications in various scientific fields.

Mechanism Of Action

The mechanism of action of 3,3-Dimethyl-4-phenylbutan-2-one is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound is known for its ability to undergo various chemical reactions, such as reduction, oxidation, and condensation reactions.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 3,3-Dimethyl-4-phenylbutan-2-one. However, studies have shown that this compound has low toxicity levels and is generally considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,3-Dimethyl-4-phenylbutan-2-one in laboratory experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the study of 3,3-Dimethyl-4-phenylbutan-2-one. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the study of the potential applications of this compound in the field of medicinal chemistry, where it may have potential as a drug candidate for the treatment of various diseases.
In conclusion, 3,3-Dimethyl-4-phenylbutan-2-one is a unique ketone compound that has potential applications in various scientific fields. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

3,3-Dimethyl-4-phenylbutan-2-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic chemistry synthesis, where this compound is used as a key intermediate in the synthesis of various organic compounds.

properties

CAS RN

13705-37-8

Product Name

3,3-Dimethyl-4-phenylbutan-2-one

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3,3-dimethyl-4-phenylbutan-2-one

InChI

InChI=1S/C12H16O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

UBNAVIPKORDBNB-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C)CC1=CC=CC=C1

Canonical SMILES

CC(=O)C(C)(C)CC1=CC=CC=C1

Other CAS RN

13705-37-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

516 g (6 mols) of methyl isopropyl ketone, 759 g (6 mols) of benzyl chloride and 60 g (0.186 mol) of tetrabutylammonium bromide are dissolved in 1 liter of toluene, and the solution is heated to 100° C. 420 g (7.49 mols) of powered potassium hydroxide are slowly metered in at this temperature. The reaction mixture is stirred for 12 hours at 100° C. and cooled, and 1.5 liters of water are added. The organic phase is separated off, dried over sodium sulphate and distilled fractionally. 507 g of 3,3-dimethyl-4-phenylbutan-2-one of boiling point 82° C./0.05 mbar are obtained.
Quantity
516 g
Type
reactant
Reaction Step One
Quantity
759 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

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